molecular formula C10H8O4 B099585 2-Butenedioic acid, 2-phenyl-, (2Z)- CAS No. 16110-98-8

2-Butenedioic acid, 2-phenyl-, (2Z)-

Cat. No. B099585
CAS RN: 16110-98-8
M. Wt: 192.17 g/mol
InChI Key: CQNPSIAJXGEDQS-VURMDHGXSA-N
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Description

2-Butenedioic acid, 2-phenyl-, (2Z)-, also known as (Z)-2-phenylbut-2-enedioic acid, is a compound that has been studied for its potential applications in various fields of chemistry. The Z configuration indicates that the substituents on the double bond are on the same side, which can influence the compound's reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of 2-butenedioic acid (Z)-monophenyl ester has been explored in the context of its coordination complexes with metals such as thorium and cerium . The compound has also been used to synthesize solid rare earth complexes, indicating its utility in forming coordination compounds with various metal ions . Additionally, the synthesis of related butenedioic acid derivatives has been reported, which can be used for the synthesis of active molecules, suggesting that the methods used for these derivatives could potentially be adapted for the synthesis of 2-butenedioic acid, 2-phenyl-, (2Z)- .

Molecular Structure Analysis

The molecular structure of 2-butenedioic acid (Z)-monophenyl ester has been characterized using spectroscopic techniques such as IR, 1H NMR, and 13C NMR . These studies have revealed that the carboxylic groups in the complexes coordinate to metal ions in the form of a bidentate ligand, and the ethereal oxygen in the complexes also coordinates to the metal ions . This information is crucial for understanding the binding properties of the compound when forming complexes.

Chemical Reactions Analysis

The reactivity of butenedioic acids has been investigated in reactions with nucleophiles such as adenosine, where genotoxic butenedioic acids formed detectable products . This suggests that 2-butenedioic acid, 2-phenyl-, (2Z)- may also participate in similar reactions, potentially leading to the formation of adducts with biological molecules. The formation of adducts with 2-amino-1,3-thiazole has also been reported for the Z and E isomers of butenedioic acid, which could provide insights into the reactivity of the (2Z)-isomer with heterocyclic amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butenedioic acid (Z)-monophenyl ester and its complexes have been studied through elemental analysis, TG-DTA, and spectroscopic methods . These studies have provided information on the formula of the complexes, coordination behavior, and shifts in spectroscopic signals upon complexation. The fluorescence properties of the rare earth complexes of the ester have also been investigated, showing strong fluorescence emission peaks for certain metal ions, which could be of interest for applications in materials science .

Safety And Hazards

The compound is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name

(Z)-2-phenylbut-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNPSIAJXGEDQS-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884872
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenedioic acid, 2-phenyl-, (2Z)-

CAS RN

16110-98-8
Record name (2Z)-2-Phenyl-2-butenedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16110-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenedioic acid, 2-phenyl-, (2Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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